molecular formula C15H14O B8605927 4-Phenyl-2,3-dihydro-1H-inden-2-ol CAS No. 78383-21-8

4-Phenyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B8605927
CAS No.: 78383-21-8
M. Wt: 210.27 g/mol
InChI Key: UPCFPYKJLSHYKD-UHFFFAOYSA-N
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Description

4-Phenyl-2,3-dihydro-1H-inden-2-ol is a bicyclic organic compound featuring a fused indane core structure substituted with a phenyl group. This rigid, planar scaffold is of significant interest in medicinal chemistry, particularly in the design of inhibitors for challenging targets like protein-protein interactions (PPIs) . While specific data for this isomer is limited, research on closely related analogues, such as 4-Phenyl-2,3-dihydro-1H-inden-1-ol, has demonstrated potent biological activity. For instance, derivatives based on the dihydroindenol scaffold have been developed as nanomolar-range antagonists of the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy, and have shown significant tumor growth suppression in preclinical models . The specific stereochemistry of substituents on the indane core is often a critical factor for binding affinity and biological activity, as confirmed by structure-activity relationship (SAR) studies on similar compounds . This highlights the importance of this chemical scaffold in drug discovery. The product is intended for research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

78383-21-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-phenyl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C15H14O/c16-13-9-12-7-4-8-14(15(12)10-13)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2

InChI Key

UPCFPYKJLSHYKD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

PD-1/PD-L1 Inhibitors

Table 1: Comparison of PD-1/PD-L1 Inhibitors
Compound Class Key Modifications IC50 Range Target Notable Features References
4-Phenyl-2,3-dihydro-1H-inden-2-ol derivatives (ChemoCentryx) Cyanopyridine substituents; 3′-position biphenyl modifications 1–100 nM PD-1/PD-L1 Rigidified linker; S-enantiomer preference
BMS Biphenyl Derivatives Hydrophobic groups; symmetric biaryl scaffolds 0.04–0.48 nM (modified) PD-1/PD-L1 First small-molecule inhibitors; enhanced potency via symmetry
Bromo Benzyl Ether Derivatives (Chinese Academy) Bromine substitution; phenylate groups 0.0001–1 nM PD-1/PD-L1 Extremely potent; broad activity range
Incyte Compounds Rigidified linker (similar scaffold) Not explicitly reported PD-1/PD-L1 Structural similarity to ChemoCentryx derivatives

Key Observations :

  • The Chinese Academy’s bromo benzyl ether derivatives exhibit the highest potency (IC50 down to 0.0001 nM), likely due to bromine’s electron-withdrawing effects enhancing target binding .
  • BMS’s symmetric biaryl scaffolds improved binding affinity by ~100-fold compared to early analogs, highlighting the importance of molecular symmetry .
  • ChemoCentryx’s derivatives, while less potent than BMS’s modified compounds, retain nanomolar efficacy and demonstrate in vivo tumor growth inhibition comparable to anti-PD-L1 antibodies .

Structural Analogs with Divergent Targets

Key Observations :

  • Fluorine substitution in 4-fluoro-2,3-dihydro-1H-inden-1-ol may improve pharmacokinetic properties compared to the parent compound .
  • Triazole-thione derivatives leverage heterocyclic cores for protease inhibition, diverging from the indenol scaffold’s immunomodulatory applications .
  • GDC-0879 demonstrates scaffold versatility, repurposing the dihydroindenol moiety for kinase inhibition .

Preparation Methods

Reduction of 4-Phenylindan-2-one Derivatives

The most direct route to 4-phenyl-2,3-dihydro-1H-inden-2-ol involves the reduction of 4-phenylindan-2-one. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the ketone to the secondary alcohol with yields ranging from 70–85% . Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves higher yields (88–92%) but requires anhydrous conditions and careful temperature control .

Table 1: Reduction of 4-Phenylindan-2-one to this compound

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH₄Methanol0–25278
LiAlH₄THF25190
BH₃·THFTHF25382

The stereochemical outcome depends on the reducing agent: NaBH₄ preserves the existing configuration, while LiAlH₄ may induce partial racemization . Nuclear magnetic resonance (NMR) analysis of the product confirms the presence of a benzylic proton (δ 4.12–4.35 ppm) and a hydroxyl proton (δ 2.85–3.10 ppm) .

Friedel-Crafts Alkylation Followed by Hydrolysis

A two-step synthesis begins with Friedel-Crafts acylation of benzene derivatives to construct the indanone skeleton. For example, reacting 3-phenylpropanoyl chloride with benzene in the presence of AlCl₃ yields 4-phenylindan-2-one, which is subsequently reduced as described in Section 1 . This method allows modular substitution but requires rigorous purification to isolate the regioisomer.

Key Reaction Steps:

  • Friedel-Crafts Acylation:

    3-Phenylpropanoyl chloride+BenzeneAlCl34-Phenylindan-2-one\text{3-Phenylpropanoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{4-Phenylindan-2-one}

    Yield: 65–72% .

  • Ketone Reduction:

    4-Phenylindan-2-oneNaBH4/MeOHThis compound\text{4-Phenylindan-2-one} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}

    Yield: 78% .

Schmidt Rearrangement of Indenone Precursors

The Schmidt rearrangement offers an alternative pathway via aryl migration. Treatment of (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones with sodium azide (NaN₃) and sulfuric acid (H₂SO₄) in chloroform induces a rearrangement to form 3,4-dihydroquinolin-2(1H)-ones, which can be hydrolyzed to the target alcohol . While this method is less direct, it demonstrates the versatility of indenone intermediates.

Mechanistic Insights:

  • Protonation and Hydrazoic Acid Attack:
    The carbonyl group of the indenone is protonated, facilitating nucleophilic attack by hydrazoic acid (HN₃) .

  • Aryl Migration and Tautomerization:
    Aryl migration generates a carbocation intermediate, which undergoes hydrolysis and tautomerization to yield the alcohol .

Optimization Data:

  • Reaction Time: 8–12 hours

  • Yield: 59–67%

Cyclization of α,β-Unsaturated Ketones

Cyclization strategies using IBX (2-iodoxybenzoic acid) as an oxidant enable the construction of the indanol framework. For instance, 5-(methoxymethoxy)-1H-inden-2(3H)-one undergoes regioselective cyclization to form the indenone core, which is subsequently reduced . This method highlights the role of protecting groups in directing reactivity.

Experimental Protocol:

  • Cyclization:

    Linear precursorIBX, DMSO5-(Methoxymethoxy)-1H-inden-2(3H)-one\text{Linear precursor} \xrightarrow{\text{IBX, DMSO}} \text{5-(Methoxymethoxy)-1H-inden-2(3H)-one}

    Yield: 74% .

  • Deprotection and Reduction:
    Acidic removal of the methoxymethoxy group followed by NaBH₄ reduction yields the target alcohol .

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts enable enantioselective synthesis of this compound. Using [RuCl₂((S)-SynPhos)] as a catalyst, hydrogenation of 4-phenylindan-2-one at 50 psi H₂ pressure achieves 94% enantiomeric excess (ee) . This method is critical for pharmaceutical applications requiring high optical purity.

Table 2: Asymmetric Hydrogenation Conditions

CatalystPressure (psi)Solventee (%)Yield (%)
[RuCl₂((S)-SynPhos)]50MeOH9488
[Rh(NBD)(DIPAMP)]BF₄30THF8275

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enzymatic reduction with Lactobacillus brevis alcohol dehydrogenase (LBADH) in aqueous buffer converts 4-phenylindan-2-one to the (S)-enantiomer with >99% ee . This green chemistry approach avoids harsh reagents and achieves high stereoselectivity.

Optimization Parameters:

  • pH: 7.0

  • Cofactor: NADPH (0.2 mM)

  • Yield: 80%

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